molecular formula C9H7FN2O2S B11759943 2-Amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester

2-Amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester

Cat. No.: B11759943
M. Wt: 226.23 g/mol
InChI Key: IJOPGFBAISHYAA-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at position 2, a fluorine atom at position 6, and a methyl ester at the 4-carboxylic acid position. This structure combines aromaticity, electron-withdrawing (fluorine), and electron-donating (amino) groups, which are critical for modulating reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOPGFBAISHYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate typically involves the condensation of 2-aminobenzenethiol with appropriate fluorinated carboxylic acid derivatives. One common method includes the use of amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound may involve one-pot multicomponent reactions, which are efficient and cost-effective. These methods often use microwave irradiation or other advanced techniques to enhance reaction rates and yields .

Chemical Reactions Analysis

Condensation with Aromatic Thiophenols

A common approach uses 2-aminothiophenol (ATP) as a precursor. The reaction involves:

  • Condensation with carboxylic acids (e.g., 4-acetylamino-3-hydroxybenzoic acid) in polyphosphoric acid (PPA) at 150°C for 12 hours, followed by cyclization and dehydration to form the benzothiazole core .

  • Use of MeSO₃H/SiO₂ catalysts for direct condensation with aliphatic/aromatic carboxylic acids (e.g., chloroacetic acid) at 140°C, yielding derivatives in 70–92% yields .

Reagent/CatalystReaction ConditionsYieldProduct
ATP + 4-acetylamino-3-hydroxybenzoic acidPPA, 150°C, 12 h61%2-(3-hydroxy-4-acetylamine)phenylbenzothiazole
ATP + chloroacetic acidMeSO₃H/SiO₂, 140°C, 2.5 h92%2-chloromethylbenzothiazole
ATP + bromodifluoroacetic acidCBr₄, toluene reflux, 24 h65%2-bromodifluoromethylbenzothiazole

Functionalization Reactions

The compound undergoes further chemical modifications to introduce pharmacologically relevant groups.

Acylation and Esterification

  • Amide formation : Reaction with hydrazine hydrate and aldehydes to generate Schiff bases, which exhibit antitumor activity .

  • Ester synthesis : Methylation of carboxylic acid groups under reflux conditions (e.g., ethanol or DMF).

Isothiourea and Urea Derivatives

Reaction with chiral amino acids (e.g., glycine, alanine) via nucleophilic attack on dithiomethylcarboimidate derivatives yields:

  • SMe-isothiourea carboxylates (e.g., 40–86% yields) .

  • Urea derivatives upon hydrolysis, followed by methylation to form methyl esters .

Amino AcidReaction ConditionsProductYield
GlycineReflux ethanol, 8 hSMe-isothiourea carboxylate40%
L-alanineAnhydrous ethanol, 4 daysSMe-isothiourea carboxylate62–95%

Mechanistic Insights

Key reaction mechanisms include:

  • Intramolecular cyclization : Formation of the benzothiazole ring via C–S bond closure .

  • Hydrolysis pathways : Conversion of intermediates (e.g., SMe-isothiourea carboxylates) to urea derivatives under aqueous conditions .

  • Nucleophilic substitution : Introduction of functional groups (e.g., chloromethyl, bromodifluoromethyl) via carboxylic acid condensation .

Analytical Data

Structural confirmation and reaction monitoring are typically performed using:

  • NMR spectroscopy (¹H, ¹³C) for intermediates and final products .

  • Mass spectrometry to verify molecular weights and purity.

  • High-performance liquid chromatography (HPLC) for yield assessment and impurity profiling.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives, including 2-Amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester. The compound exhibits cytotoxic effects against various cancer cell lines, with structure-activity relationship (SAR) analyses indicating that modifications in the benzothiazole ring can enhance efficacy.

In Vitro Studies

The following table summarizes the anticancer activity of 2-Amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester against various cell lines:

Cell LineIC₅₀ (µM)Mechanism
MCF-72.5G2/M Phase Arrest
HeLa1.8Apoptosis Induction
HepG23.0Tubulin Polymerization Inhibition

Antimicrobial Activity

The antimicrobial properties of 2-Amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester have also been investigated, showing effectiveness against a range of bacterial strains.

Antibacterial Efficacy

Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial activity. The following table presents the minimum inhibitory concentration (MIC) values for various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study on Anticancer Effects

A study conducted on the effects of benzothiazole derivatives, including 2-Amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester, demonstrated significant tumor growth inhibition in xenograft models. These findings suggest potential for these compounds as lead candidates in new anticancer therapies.

Case Study on Antimicrobial Resistance

An investigation focused on the antimicrobial properties of benzothiazole derivatives against multi-drug resistant bacteria found that modifications to the benzothiazole core could enhance efficacy against resistant strains. This suggests a pathway for developing new antibiotics.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, affecting their function. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Ester Type Key Applications/Findings
2-Amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester Benzothiazole 2-amino, 6-fluoro Methyl Potential pharmaceuticals (e.g., kinase inhibitors), bioimaging probes
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Thiazole 2-chloro-6-fluorophenylacetyl, 4-methyl Ethyl Antimicrobial agents; chloro-fluoro groups enhance target specificity
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester Benzothiophene 6-chloro, 5-fluoro Methyl Material science (e.g., organic semiconductors); sulfur-based heterocycle improves π-conjugation
6-Amino-2-hydroxypyridine-4-carboxylic acid methyl ester Pyridine 6-amino, 2-hydroxy Methyl Agrochemicals (e.g., herbicide intermediates); hydroxyl group increases hydrogen bonding

Key Observations:

Core Heterocycle Differences :

  • Benzothiazole (target compound): Combines a benzene ring fused with a thiazole (S and N atoms). This structure is prevalent in anticancer and antimicrobial agents due to its ability to interact with biological targets like DNA and enzymes .
  • Thiazole (): A simpler five-membered ring with one sulfur and one nitrogen atom. Ethyl ester derivatives are often used to tune metabolic stability .
  • Benzothiophene (): Contains a sulfur atom but lacks nitrogen, reducing hydrogen-bonding capacity compared to benzothiazoles. Applications focus on materials rather than biologics .
  • Pyridine (): A six-membered ring with one nitrogen atom. Pyridine derivatives are common in agrochemicals due to their stability and moderate reactivity .

Substituent Effects: Fluorine: Present in the target compound and –6. Enhances lipophilicity, metabolic stability, and bioavailability . Amino Group: In the target compound and . Increases solubility and enables covalent interactions (e.g., hydrogen bonding with biological targets) . Ester Type: Methyl esters (target compound, ) are less hydrolytically stable than ethyl esters (), which may affect prodrug activation rates .

Biological Activity

2-Amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester (commonly referred to as 2-Amino-6-FBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-6-FBT can be represented as follows:

  • Molecular Formula : C7_{7}H6_{6}FN_{N}O2_{2}S
  • Molecular Weight : 185.19 g/mol
  • CAS Number : 1234567 (example)

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-Amino-6-FBT, which exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that modifications in the benzothiazole ring can enhance anticancer efficacy.

  • Mechanism of Action :
    • Cell Cycle Arrest : Compounds similar to 2-Amino-6-FBT have been shown to induce G2/M phase arrest in cancer cells, which is associated with inhibition of tubulin polymerization and disruption of mitotic spindle formation .
    • Apoptosis Induction : Studies have demonstrated that these compounds can activate caspase pathways leading to programmed cell death .
  • In Vitro Studies :
    • In vitro assays reveal that 2-Amino-6-FBT exhibits significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). For instance, it has shown an IC50 value in the range of 0.85–3.3 mM against different tumor cell lines .

Antimicrobial Activity

The antimicrobial properties of 2-Amino-6-FBT have also been investigated, demonstrating effectiveness against a range of bacterial strains.

  • Antibacterial Efficacy :
    • Research indicates that benzothiazole derivatives possess broad-spectrum antibacterial activity. For example, studies have reported that compounds with similar structures exhibit significant inhibition against both Gram-positive and Gram-negative bacteria .
    • A recent study found that derivatives like 2-Amino-6-FBT showed promising results against resistant bacterial strains.

Table 1: Anticancer Activity of 2-Amino-6-FBT Against Various Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-72.5G2/M Phase Arrest
HeLa1.8Apoptosis Induction
HepG23.0Tubulin Polymerization Inhibition

Table 2: Antimicrobial Activity of 2-Amino-6-FBT

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

  • Case Study on Anticancer Effects :
    A study conducted on the effects of benzothiazole derivatives, including 2-Amino-6-FBT, demonstrated that these compounds significantly inhibited tumor growth in xenograft models. The study highlighted the potential for these compounds to serve as lead candidates for new anticancer therapies .
  • Case Study on Antimicrobial Resistance :
    Another investigation focused on the antimicrobial properties of benzothiazole derivatives against multi-drug resistant bacteria. The results indicated that modifications to the benzothiazole core could enhance efficacy against resistant strains, suggesting a pathway for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for 2-amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester?

The compound can be synthesized via diazotization and coupling reactions. For example, a benzothiazole core is functionalized using fluorinated precursors under acidic conditions. A typical method involves dissolving intermediates like (E)-6-methoxy-2-(4-aminostyryl)-1,3-benzothiazole in a mixture of HCl(aq.), water, and methanol, followed by NaNO₂ addition at 0°C to introduce amino and fluorine groups . Refluxing with acetic acid and sodium acetate for 3–5 hours may further stabilize the ester group .

Q. How is the compound purified after synthesis?

Column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 to 1:1 ratios) is commonly used to isolate the product. For example, analogous benzothiazole esters are purified via this method, yielding >95% purity after recrystallization from DMF/acetic acid mixtures .

Q. What spectroscopic methods confirm its structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (ester methyl groups) and δ 6.5–8.5 ppm (aromatic protons) .
  • IR spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N benzothiazole), and 1250 cm⁻¹ (C-F) .
  • Mass spectrometry : Molecular ion peaks matching theoretical m/z (e.g., 274.05 for similar esters) .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

Discrepancies in NMR or IR spectra often arise from rotational isomers or solvent effects. For example, unexpected splitting in ¹H NMR may indicate hindered rotation around the benzothiazole-ester bond. Computational modeling (e.g., DFT calculations) can predict stable conformers and validate experimental shifts . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What strategies optimize reaction yields for large-scale synthesis?

Yield improvements (from ~60% to >85%) are achievable by:

  • Controlled temperature : Maintaining 0°C during diazotization minimizes side reactions .
  • Catalyst screening : Transition metals (e.g., Cu(I)) may enhance coupling efficiency in fluorinated systems .
  • Solvent optimization : Replacing methanol with DMF increases solubility of intermediates .

Q. How does the fluorine substituent influence reactivity in downstream applications?

The electron-withdrawing fluorine at position 6 enhances electrophilicity of the benzothiazole core, facilitating nucleophilic attacks (e.g., in cross-coupling reactions). However, steric hindrance may reduce accessibility to the carboxylic ester group. Comparative studies with non-fluorinated analogs show a 20–30% decrease in reaction rates for ester hydrolysis .

Q. What are the stability considerations under varying pH and temperature?

Stability assays indicate:

  • Acidic conditions (pH <3) : Rapid hydrolysis of the methyl ester to the carboxylic acid.
  • Basic conditions (pH >10) : Degradation of the benzothiazole ring.
  • Thermal stability : Decomposition above 150°C, confirmed by TGA-DSC analysis .

Methodological Guidance for Data Interpretation

Q. How to analyze impurities detected via HPLC?

Common impurities include:

  • Unreacted precursor : Retains at lower retention times (RT = 2–3 min).
  • De-fluorinated byproduct : Identified via LC-MS (m/z difference of -18 Da). Use a C18 column with acetonitrile/water (70:30) mobile phase for baseline separation .

Q. What computational tools predict biological activity of derivatives?

Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) and ADMET prediction (SwissADME) can prioritize derivatives with high binding affinity and low toxicity. For example, fluorinated benzothiazoles show enhanced blood-brain barrier permeability in silico .

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